Clinical Tolerability Comparison: Intermittent vs. Continuous Dosing MTD in Voruciclib
Voruciclib demonstrates a clinically validated differential safety window between continuous and intermittent dosing schedules. In two solid tumor Phase 1 studies, the MTD was established at 350 mg with continuous daily administration, whereas the MTD increased to 600 mg when administered on an intermittent schedule (days 1-14 of a 21-day cycle), representing a 1.71-fold higher tolerated dose [1]. In hematologic malignancies, the intermittent schedule (days 1-14 of a 28-day cycle) was escalated to 200 mg without reaching MTD or observing dose-limiting toxicities, while continuous daily dosing at only 100 mg produced DLTs of Grade 3 interstitial pneumonitis in patients with prior allogeneic transplant [2].
| Evidence Dimension | Maximum tolerated dose (MTD) by dosing schedule |
|---|---|
| Target Compound Data | MTD = 600 mg (intermittent, days 1-14 in 21-day cycle); MTD = 350 mg (continuous daily) |
| Comparator Or Baseline | Voruciclib continuous daily dosing (MTD = 350 mg) vs. intermittent dosing (MTD = 600 mg) |
| Quantified Difference | 1.71-fold higher MTD with intermittent schedule; 200 mg intermittent achieved target inhibition without DLTs in hematologic malignancies vs. 100 mg continuous caused DLTs |
| Conditions | Phase 1 dose escalation studies in patients with solid tumors and hematologic malignancies (NCT03547115) |
Why This Matters
This differential safety window enables procurement of voruciclib for research protocols requiring higher systemic exposure to achieve target engagement while maintaining acceptable tolerability, a property not uniformly documented across comparator CDK9 inhibitors.
- [1] Davids MS, et al. A Phase 1 Dose-Escalation Study of the Oral CDK Inhibitor Voruciclib in Patients with Relapsed/Refractory B-Cell Malignancies or Acute Myeloid Leukemia (AML). Blood. 2021;138(Supplement 1):3423. View Source
- [2] Davids MS, Brander DM, et al. A phase 1 study of the CDK9 inhibitor voruciclib in relapsed/refractory acute myeloid leukemia and B-cell malignancies. Blood Adv. 2025;9(4):820-832. View Source
